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molecular formula C10H9FN2O B8607632 [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol

[1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol

Cat. No. B8607632
M. Wt: 192.19 g/mol
InChI Key: FABWXZZOQFOZHF-UHFFFAOYSA-N
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Patent
US08481548B2

Procedure details

1-(4-Fluoro-phenyl)-1H-imidazole-4-carboxylic acid is dissolved in THF. Borane tetrahydrofuran complex in THF is added dropwise. The reaction is refluxed for 2 h and stirred at room temperature overnight. The reaction mixture is then cooled to 0° C. and methanol is added dropwise. The solvents are evaporated and the residue is taken up in HCl and refluxed for 2 h. The reaction mixture is then cooled to 0° C. and sodium hydroxide solution is added dropwise. The desired compound [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([C:13](O)=[O:14])[N:10]=[CH:9]2)=[CH:4][CH:3]=1.CO>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[CH:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=NC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 0° C.
ADDITION
Type
ADDITION
Details
sodium hydroxide solution is added dropwise

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=NC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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